Dehydroacetic acid
Overview
Description
Dehydroacetic acid is an organic compound classified as a pyrone derivative. It is an odorless, colorless to white crystalline powder that is almost insoluble in water but moderately soluble in most organic solvents . This compound has several industrial applications, including its use as a preservative, fungicide, and bactericide .
Mechanism of Action
Target of Action
Dehydroacetic acid (DHAA) is an organic compound that has several industrial applications . It is primarily used as a fungicide and bactericide . The primary targets of DHAA are therefore fungi and bacteria, where it acts to inhibit their growth .
Mode of Action
The mode of action of DHAA is related to its ability to disrupt the normal functioning of microbial cells. It has been suggested that DHAA exerts its antimicrobial effects through the chelation of calcium and the permeabilization of the fungal cell plasma membrane, leading to oxidative stress .
Biochemical Pathways
It has been suggested that dhaa may interfere with the polyketide pathway . This pathway is involved in the biosynthesis of a wide range of secondary metabolites in various organisms, including fungi and bacteria . Disruption of this pathway could potentially lead to a decrease in the production of these metabolites, affecting the growth and survival of the microorganisms.
Pharmacokinetics
A study on a novel pogostone analogue, dha-10, synthesized with dhaa as the starting material, showed that dha-10 was eliminated rapidly in rat plasma with half-lives of approximately 339 ± 05 hours after single oral doses . The oral bioavailability of DHA-10 was 69.09 ± 3.9%
Result of Action
The molecular and cellular effects of DHAA’s action primarily involve the disruption of normal microbial cell functioning. By chelating calcium and permeabilizing the cell plasma membrane, DHAA induces oxidative stress in the microbial cells . This can lead to cell death, thereby inhibiting the growth of the microorganisms.
Action Environment
The efficacy and stability of DHAA can be influenced by various environmental factors. For instance, the pH of the environment can affect the solubility and therefore the bioavailability of DHAA . Additionally, the presence of other substances, such as cosmetic preservatives, can also influence the dynamics of the skin resident microflora, potentially affecting the action of DHAA . Furthermore, the frequency of use of both Sodium Dehydroacetate and this compound have significantly increased according to 2023 FDA VCRP data .
Biochemical Analysis
Biochemical Properties
Dehydroacetic acid plays a significant role in biochemical reactions, particularly as an antimicrobial agent. It interacts with various enzymes and proteins, inhibiting their activity to prevent the growth of fungi and bacteria. For instance, this compound can inhibit the activity of enzymes involved in the synthesis of cell wall components in microorganisms, thereby exerting its antimicrobial effects . Additionally, it can interact with proteins by forming complexes that disrupt their normal function, further contributing to its preservative properties .
Cellular Effects
This compound influences various cellular processes, primarily by inhibiting microbial growth. In cells, it can affect cell signaling pathways and gene expression related to stress responses and antimicrobial resistance. For example, this compound can induce the expression of genes involved in detoxification processes, helping cells to mitigate its effects . It also impacts cellular metabolism by interfering with the normal function of metabolic enzymes, leading to reduced energy production and growth inhibition in microorganisms .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, inhibiting their catalytic activity. This binding can be competitive or non-competitive, depending on the enzyme and the specific interaction. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in stress responses and antimicrobial resistance . Additionally, it can cause structural changes in proteins, disrupting their normal function and stability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard conditions but can degrade under extreme pH or temperature. Over time, its antimicrobial efficacy may decrease due to degradation or interaction with other compounds in the environment . Long-term exposure to this compound in in vitro or in vivo studies has shown that it can lead to adaptive responses in microorganisms, such as the development of resistance mechanisms .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it is generally well-tolerated and effective as an antimicrobial agent. At high doses, this compound can cause toxic effects, including liver and kidney damage, due to its interaction with metabolic enzymes and the accumulation of toxic metabolites . Threshold effects have been observed, where a certain dosage level leads to a significant increase in adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its degradation and detoxification. It interacts with enzymes such as cytochrome P450 oxidases, which catalyze its oxidation to less toxic metabolites. These metabolites can then be further processed and excreted from the body . The compound can also affect metabolic flux by inhibiting key enzymes in central metabolic pathways, leading to altered levels of metabolites and reduced cellular energy production .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific cellular compartments . The distribution of this compound can be influenced by factors such as pH, temperature, and the presence of other compounds .
Subcellular Localization
This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it exerts its effects on cellular metabolism and protein function . The subcellular localization of this compound can also affect its activity and stability, influencing its overall efficacy as an antimicrobial agent .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dehydroacetic acid is primarily prepared by the base-catalyzed dimerization of diketene . Commonly used organic bases for this reaction include imidazole, DABCO, and pyridine . The reaction involves the formation of a dimer from diketene under basic conditions, resulting in the production of this compound.
Industrial Production Methods: In industrial settings, this compound is synthesized using similar base-catalyzed dimerization methods. The process involves the use of diketene and a suitable base catalyst, followed by purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Dehydroacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can also participate in condensation reactions to form Schiff bases and other derivatives .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Condensation: Condensation reactions with amines can form Schiff bases, which are useful in various applications.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced forms of this compound.
Substitution: Substituted derivatives with various functional groups.
Condensation: Schiff bases and other condensation products.
Scientific Research Applications
Comparison with Similar Compounds
Sorbic Acid: Another preservative with antimicrobial properties, commonly used in food and cosmetics.
Benzoic Acid: A naturally occurring compound with antimicrobial properties, used as a preservative in acidic food products.
Methylparaben: An ester of p-hydroxybenzoic acid, used as a preservative in pharmaceuticals, cosmetics, and food products.
Comparison: Dehydroacetic acid is unique in its dual reactivity, featuring both nucleophilic and electrophilic centers. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in various applications . Unlike some other preservatives, this compound is effective at low concentrations and has a broad spectrum of antimicrobial activity .
Properties
IUPAC Name |
3-acetyl-6-methylpyran-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c1-4-3-6(10)7(5(2)9)8(11)12-4/h3,7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGRHXDWITVMQBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C(C(=O)O1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6020014 | |
Record name | Dehydroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020014 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Colorless odorless solid; Highly reactive; [Hawley] White to cream-colored solid; [Merck Index] White odorless powder; [MSDSonline] | |
Record name | 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dehydroacetic acid | |
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Boiling Point |
269.9 °C @ 760 MM HG | |
Record name | DEHYDROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
157 °C; 315 °F (OPEN CUP) | |
Record name | DEHYDROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
(WT/WT) 22% IN ACETONE, 18% IN BENZENE, 5% IN METHANOL, 3% IN USP ETHANOL, 3% IN CARBON TETRACHLORIDE, 5% IN ETHER, 0.7% IN N-HEPTANE, LESS THAN 0.1% IN GLYCEROL, 1.6% IN OLIVE OIL, 1.7% IN PROPYLENE GLYCOL, LESS THAN 0.1% IN WATER AT 25 °C, SOL IN ALKALIES, water solubility = 690 mg/l @ 25 °C | |
Record name | DEHYDROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.8 (AIR= 1) | |
Record name | DEHYDROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.9 MM HG AT 100 °C | |
Record name | DEHYDROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM WATER, RHOMBIC NEEDLES OR PRISMS FROM ALCOHOL, WHITE TO CREAM CRYSTALLINE POWDER, COLORLESS POWDER, Colorless crystals | |
CAS No. |
520-45-6, 16807-48-0 | |
Record name | 3-Acetyl-6-methyl-2H-pyran-2,4(3H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=520-45-6 | |
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Record name | Dehydroacetic acid [ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016807480 | |
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Record name | DEHYDROACETIC ACID | |
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Record name | DEHYDROACETIC ACID | |
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Record name | 2H-Pyran-2,4(3H)-dione, 3-acetyl-6-methyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Dehydroacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6020014 | |
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Record name | 3-acetyl-6-methyl-2H-pyran-2,4(3H)-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.541 | |
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Record name | DEHYDROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
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Melting Point |
109-111 °C (SUBLIMES) | |
Record name | DEHYDROACETIC ACID | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/291 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
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Retrosynthesis Analysis
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